Pioglitazone-d4 -

Pioglitazone-d4

Catalog Number: EVT-10896791
CAS Number:
Molecular Formula: C19H20N2O3S
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pioglitazone-d4 is a deuterated derivative of pioglitazone, a member of the thiazolidinedione class of medications primarily used in the management of type 2 diabetes mellitus. The compound is characterized by its molecular formula C19H16D4N2O3SC_{19}H_{16}D_{4}N_{2}O_{3}S and a molecular weight of approximately 360.5 g/mol. The introduction of deuterium enhances the stability and detection capabilities of pioglitazone-d4 in analytical chemistry, making it particularly valuable for research applications, especially in pharmacokinetics and bioequivalence studies.

Source and Classification

Pioglitazone-d4 is classified as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose metabolism and insulin sensitivity. The compound is synthesized from pioglitazone through specific chemical modifications that replace hydrogen atoms with deuterium atoms, allowing for precise quantification in biological samples .

Synthesis Analysis

Methods and Technical Details

The synthesis of pioglitazone-d4 typically involves several key steps:

  1. Preparation of Intermediates: The synthesis begins with the reaction between 5-ethyl-2-pyridinecarboxaldehyde and 4-(2-bromoethyl)phenol to form an intermediate compound.
  2. Cyclization: This intermediate undergoes cyclization with thiourea to create the thiazolidinedione ring structure.
  3. Deuterium Incorporation: Deuterium is introduced using deuterated reagents or solvents during the synthesis process, effectively replacing specific hydrogen atoms with deuterium.

Industrial production methods mirror these laboratory techniques but are optimized for scale, focusing on maximizing yield and purity through controlled temperature, pressure, and solvent conditions. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor deuterium incorporation and ensure product consistency.

Molecular Structure Analysis

Structure and Data

The molecular structure of pioglitazone-d4 features a thiazolidinedione core, which is critical for its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C19H16D4N2O3SC_{19}H_{16}D_{4}N_{2}O_{3}S
  • Molecular Weight: 360.5 g/mol
  • Melting Point: 149-151°C
  • Appearance: Solid; white to off-white color
  • Solubility: Slightly soluble in chloroform and methanol (when heated) .

The incorporation of deuterium enhances its stability during analytical procedures, allowing for more accurate measurements in various assays.

Chemical Reactions Analysis

Reactions and Technical Details

Pioglitazone-d4 can participate in several chemical reactions:

  • Oxidation: Can be oxidized to form hydroxy derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Ketone groups can be reduced to alcohols using sodium borohydride or lithium aluminum hydride.
  • Substitution: The aromatic ring can undergo halogenation or other substitution reactions under controlled conditions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAqueous solution
ReductionSodium borohydrideAnhydrous conditions
SubstitutionBromine, chlorineControlled temperature

The major products formed from these reactions include hydroxy pioglitazone, deuterated alcohol derivatives, and various substituted aromatic compounds.

Mechanism of Action

Pioglitazone-d4 functions primarily as a selective agonist of PPARγ. Upon binding to this receptor, it modulates gene expression involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake by tissues. This mechanism is crucial for managing blood sugar levels in type 2 diabetes patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid; white to off-white
  • Melting Point: 149-151°C
  • Solubility: Slightly soluble in chloroform; slightly soluble in heated methanol
  • Storage Conditions: Recommended storage at -20°C under an inert atmosphere .

Chemical Properties

The chemical behavior of pioglitazone-d4 is influenced by its functional groups, allowing it to participate in various reactions typical for thiazolidinediones. Its deuterated nature provides advantages in analytical chemistry, particularly in distinguishing it from non-deuterated forms during mass spectrometric analyses.

Applications

Pioglitazone-d4 has significant applications in scientific research:

  • Pharmacokinetics: It is utilized to study the absorption, distribution, metabolism, and excretion profiles of pioglitazone.
  • Metabolism Studies: Researchers use pioglitazone-d4 to investigate metabolic pathways and identify metabolites.
  • Drug Development: It assists in developing new antidiabetic drugs by providing insights into the pharmacological effects of pioglitazone.
  • Analytical Chemistry: Serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying pioglitazone levels in biological samples .
Synthesis and Isotopic Labeling Strategies for Pioglitazone-d4

Deuterium Incorporation Techniques in Thiazolidinedione Derivatives

Deuterium (²H) incorporation into pharmaceutical compounds like Pioglitazone requires precise chemical strategies to ensure metabolic stability and isotopic integrity. For Pioglitazone-d4, deuterium atoms are specifically incorporated at the 5-methyl position of the pyridyl ring, replacing all four hydrogen atoms with deuterium. This strategic placement targets a metabolically vulnerable site, thereby potentially altering the drug's pharmacokinetic profile while maintaining its pharmacological activity. The deuterium labeling at this position leverages the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (compared to carbon-hydrogen) resists enzymatic cleavage during hepatic metabolism, potentially extending the half-life of the deuterated compound [1].

The primary synthetic challenge involves achieving high isotopic enrichment while preserving the molecular structure and functional group integrity of the parent compound. Two principal methodologies are employed: hydrogen-deuterium (H-D) exchange and de novo synthesis using deuterated building blocks. Direct H-D exchange on preformed Pioglitazone using deuterated solvents or catalysts faces significant limitations due to the compound's complex structure and the requirement for specific deuterium placement. Consequently, the preferred industrial approach employs custom synthesis starting with deuterated precursors. Specifically, the synthesis utilizes deuterated acetone (CD₃COCD₃) or deuterated acetonitrile (CD₃CN) as sources for the -CD₃ group, which is incorporated early in the synthetic pathway. This approach requires stringent anhydrous conditions to prevent back-exchange (H/D scrambling) and specialized catalysts to ensure complete incorporation [1] [4].

Achieving the specified isotopic purity (>95% atom D) necessitates rigorous purification techniques. Chromatographic methods, particularly reversed-phase high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), effectively separate Pioglitazone-d4 from its protiated (Pioglitazone-d0) and partially deuterated (e.g., Pioglitazone-d3) impurities. Mass spectrometry analysis of representative batches confirms the distribution: 87% d4 (tetradeuterated), 12% d3 (trideuterated), with negligible d0 (non-deuterated) content, meeting the stringent requirements for pharmaceutical reference standards [4].

Table 1: Deuterium Incorporation Methods for Thiazolidinedione Derivatives

MethodDeuterium SourceTarget PositionAdvantagesLimitations
H-D ExchangeD₂O, CD₃OD, Catalysts (e.g., Pd/C, Rh)Exchangeable H (e.g., -OH, -NH)Technically simple, uses parent compoundLow regioselectivity, back-exchange issues, unsuitable for aliphatic C-H
Deuterated Building BlocksCD₃I, CD₃MgBr, CD₃CN, (CD₃)₂C=OSpecific aliphatic positions (e.g., -CH₃ → -CD₃)High regioselectivity and isotopic purity, scalableRequires multi-step synthesis, higher cost of deuterated reagents
Enzymatic IncorporationD₂O, Deuterated substratesMetabolically active sitesHigh stereoselectivity, mild conditionsLimited substrate scope, low yield, not established for Pioglitazone

Synthetic Pathways for Stable Isotope-Labeled Peroxisome Proliferator-Activated Receptor γ Agonists

The synthesis of Pioglitazone-d4 follows a convergent strategy, meticulously designed to introduce deuterium at the designated methyl site early in the process while preserving the critical thiazolidinedione pharmacophore. The pathway involves two key fragments: the deuterated pyridyl ethoxybenzyl moiety and the thiazolidinedione-2,4-dione ring system [4].

Fragment 1: 2-(5-Methylpyridin-2-yl-d₄)ethoxybenzaldehydeThe synthesis commences with the generation of the deuterated pyridylmethyl fragment. 5-Methylpyridin-2-yl-d4 is synthesized via the reaction of 2-bromo-5-methylpyridine with deuterated methyl magnesium iodide (CD₃MgI) under Grignard conditions, or alternatively, through catalytic deuteration of 5-methylpyridin-2-yl precursors using deuterium gas (D₂) and platinum/rhodium catalysts under high pressure. The deuterated methylpyridine is then reacted with ethylene oxide under Lewis acid catalysis (e.g., boron trifluoride etherate) to yield 2-(5-methylpyridin-2-yl-d4)ethanol. This alcohol is subsequently halogenated (e.g., using thionyl chloride) to the corresponding chloride, which is then coupled with salicylaldehyde via Williamson ether synthesis, yielding the key aldehyde intermediate: 2-(5-methylpyridin-2-yl-d4)ethoxybenzaldehyde [1].

Fragment 2: 2,4-Thiazolidinedione (TZD)The thiazolidinedione ring is typically synthesized via condensation of chloroacetic acid with thiourea, followed by esterification and subsequent reaction with ethyl chloroacetate. Alternatively, commercial sources of high-purity 2,4-thiazolidinedione can be utilized.

Final Coupling and Knoevenagel CondensationThe convergent step involves the Knoevenagel condensation between the deuterated aldehyde (Fragment 1) and 2,4-thiazolidinedione (Fragment 2). This reaction is typically catalyzed by piperidine acetate or a mild base like sodium acetate, often conducted in a solvent like toluene or ethanol under reflux conditions. This yields the unsaturated intermediate, 5-[[2-[2-(5-methylpyridin-2-yl-d4)ethoxy]phenyl]methylene]-2,4-thiazolidinedione. The final step involves catalytic hydrogenation (or reduction using other methods like sodium borohydride) of the exocyclic double bond to afford Pioglitazone-d4. This reduction must be carefully controlled to prevent deuterium exchange or reduction of other sensitive functional groups [4].

Critical Process Parameters:

  • Anhydrous Conditions: Essential throughout synthesis, especially during Grignard formation and organometallic reactions, to prevent hydrolysis and deuterium loss.
  • Temperature Control: Precise temperature management during Knoevenagel condensation and reduction prevents side reactions and ensures stereoselectivity.
  • Catalyst Selection: Hydrogenation catalysts (e.g., Pd/C) must be pre-treated or selected to minimize deuterium incorporation into non-target positions.
  • Purification: Multi-stage purification involving crystallization (using deuterium-depleted solvents) and chromatography (HPLC/SFC) achieves the required chemical purity (>95% by HPLC) and isotopic purity (>95% atom D, specifically 87% d4, 12% d3). Residual solvents are strictly controlled according to ICH guidelines [1] [4].

Table 2: Key Steps in Pioglitazone-d4 Synthesis and Critical Controls

Synthetic StepKey Reagents/ConditionsCritical Process ParametersPotential ImpuritiesPurification Methods
Deuterated Methylpyridine Synthesis2-Bromo-5-methylpyridine, CD₃MgI, Anhydrous THFTemperature (-10°C to 0°C), Slow addition rate, Exclusion of moistureProtio-methylpyridine (d0-d3), Unreacted bromideVacuum distillation, Fractional crystallization
Aldehyde Fragment Synthesis2-(5-methylpyridin-2-yl-d4)ethanol, SOCl₂, Salicylaldehyde, K₂CO₃, AcetoneReaction time, Temperature (reflux), Base stoichiometryChloroethyl ether impurity, Dialkylated productColumn chromatography (SiO₂), Aqueous wash
Knoevenagel CondensationDeuterated Aldehyde, 2,4-TZD, Piperidine acetate, Toluene, RefluxReaction time (4-6h), Water removal (Dean-Stark trap), Catalyst loadingUncondensed aldehyde, Bis-adduct, IsomersRecrystallization (Ethanol/Water)
Reduction (Double Bond Saturation)Unsaturated intermediate, H₂ (1-5 atm), 10% Pd/C, EthanolH₂ pressure, Catalyst loading, Temperature (25-40°C), Reaction timeOver-reduced products, Des-deutero impuritiesFiltration, Solvent exchange, Preparative HPLC

Properties

Product Name

Pioglitazone-d4

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H20N2O3S

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D

InChI Key

HYAFETHFCAUJAY-YBNXMSKUSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.